N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
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Overview
Description
This compound is a derivative of benzothiazole . Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal .
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulations
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, which are investigated through quantum chemical calculations and molecular dynamics simulations. Such research is crucial for understanding the interaction of compounds with metal surfaces, potentially contributing to the development of new corrosion inhibitors (Kaya et al., 2016).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These properties make them very useful as photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).
Anticancer and Antimicrobial Agents
Aminothiazole-paeonol derivatives, including structures similar to the queried compound, have been synthesized and evaluated for their anticancer effects on various cancer cell lines. These studies contribute to the development of new therapeutic agents against gastrointestinal adenocarcinomas (Tsai et al., 2016).
Neurological Disease Treatment
Compounds related to the one inquired about have been explored for their potential as treatments for neurological diseases. For instance, AND-1184, a compound with a similar structure, is being studied as a potential active pharmaceutical ingredient (API) for treating dementia. Investigations into its crystal structure and dynamic behaviors can provide valuable insights into its pharmacological profile (Pawlak et al., 2021).
Antimicrobial Resistance
Research on substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity addresses the global health challenge of antimicrobial resistance. These studies are pivotal in designing new drugs to combat resistant bacterial and fungal strains (Anuse et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the production of prostaglandins, which are key mediators of inflammation . The downstream effects include a reduction in inflammation and associated symptoms such as pain and swelling .
Result of Action
The compound’s action results in a significant reduction in inflammation . Specifically, it has been shown to inhibit COX-1 and COX-2, leading to a decrease in the production of prostaglandins . This results in a decrease in inflammation and associated symptoms .
Properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-13-14-8-10-24(11-9-14)20-23-17-4-2-3-5-19(17)28-20/h2-7,12,14,22H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJCCFFTAPTQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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